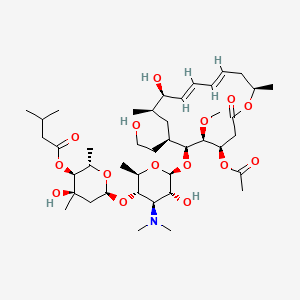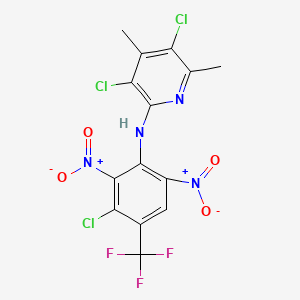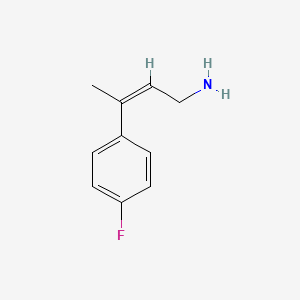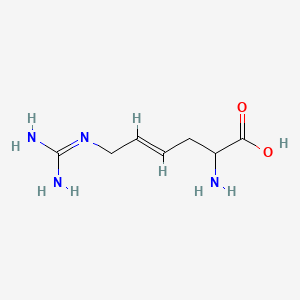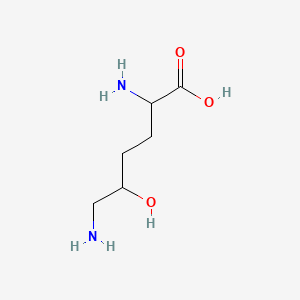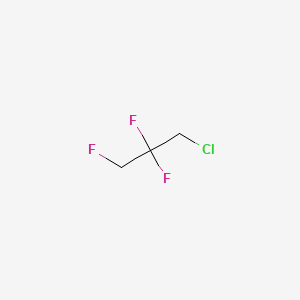![molecular formula C14H14F13NO4S B13416260 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester CAS No. 49859-70-3](/img/structure/B13416260.png)
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of a long perfluorinated alkyl chain, which imparts distinct hydrophobic and lipophobic characteristics. It is commonly used in various industrial applications due to its stability and resistance to harsh chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the following steps:
Preparation of the Fluorinated Sulfonyl Amine: The starting material, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl chloride, is reacted with methylamine to form the corresponding sulfonyl amine.
Esterification: The sulfonyl amine is then reacted with 2-propenoic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of acid catalysts to accelerate the esterification reaction.
Temperature Control: Maintaining optimal temperatures to maximize reaction efficiency.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Polymerization: The propenoic acid moiety allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used for polymerization.
Major Products
Substitution Products: Formation of substituted derivatives with modified functional groups.
Polymers: High-performance polymers with enhanced chemical resistance and stability.
Scientific Research Applications
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in developing biocompatible materials.
Industry: Utilized in coatings and surface treatments to impart hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The fluorinated chain interacts with hydrophobic regions of proteins and membranes.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering their local environment.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, dodecyl ester: Similar in structure but with a non-fluorinated alkyl chain.
Methacrylic acid, ethyl ester: Another ester of propenoic acid with different alkyl substituents.
Uniqueness
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester stands out due to its:
Fluorinated Chain: Provides exceptional chemical resistance and unique solubility properties.
Versatility: Applicable in various fields, from industrial coatings to biomedical research.
Properties
CAS No. |
49859-70-3 |
|---|---|
Molecular Formula |
C14H14F13NO4S |
Molecular Weight |
539.31 g/mol |
IUPAC Name |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-6-5-28(2)33(30,31)7-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3H,1,4-7H2,2H3 |
InChI Key |
HATNGDPVYXXGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

